molecular formula C20H27NO2 B1596140 Vetrabutine CAS No. 3735-45-3

Vetrabutine

Número de catálogo: B1596140
Número CAS: 3735-45-3
Peso molecular: 313.4 g/mol
Clave InChI: HEFVRVOEBZDOJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vetrabutina es un agente espasmolítico musculotropo que se utiliza principalmente en medicina veterinaria. Actúa directamente sobre las fibras musculares lisas, específicamente en el cuerpo uterino y la musculatura cervical de los cerdos. Este compuesto es conocido por su capacidad de facilitar el parto al actuar sobre las células miometriales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El clorhidrato de vetrabutina, la forma de uso común, se sintetiza mediante una serie de reacciones químicas. La ruta de síntesis principal involucra la reacción de 1-(3,4-dimetoxi fenil)-1-dimetilamino-4-fenil butano con ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial: La producción industrial de clorhidrato de vetrabutina implica la síntesis a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso normalmente incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: Vetrabutina se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Halógenos, agentes nitrantes

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Reproductive Health Management

Vetrabutine is extensively employed in veterinary obstetrics to manage dystocia (difficult birth) in sows. In a study conducted on sows, this compound was administered when the cervical canal showed insufficient dilation. This administration aimed to enhance the birthing process and reduce stress on both the sow and the piglets .

Case Studies on Efficacy

A notable case study highlighted the effectiveness of this compound in a commercial pig farm setting. The treatment protocol involved administering 200 mg of this compound hydrochloride when necessary during farrowing. The outcomes demonstrated a significant reduction in the time taken for delivery and improved overall health of the piglets .

Parameter Before this compound After this compound
Average Delivery Time (hrs)4.52.1
Piglet Survival Rate (%)7590

Animal Welfare Considerations

The use of this compound aligns with animal welfare goals by reducing the stress associated with prolonged labor. By facilitating smoother deliveries, it minimizes the risk of complications that could endanger both the mother and offspring, thus promoting better welfare outcomes .

Research on Dystocia Management

Ongoing research is being conducted to further understand how this compound can be optimized for different species and conditions. Studies are exploring its potential applications beyond swine, including its use in cattle and small ruminants during difficult births .

Integration with Other Therapeutics

This compound is sometimes used in conjunction with other medications such as oxytocin or beta-blockers to enhance its efficacy during parturition. This combination therapy approach has been shown to improve outcomes in cases of severe dystocia .

Mecanismo De Acción

Vetrabutina ejerce sus efectos actuando directamente sobre las fibras musculares lisas. Sella la membrana contra el paso de iones potasio, lo que aumenta el potencial de membrana y disminuye el tono muscular. Esta acción es específica del cuerpo uterino y la musculatura cervical en cerdos, lo que la hace efectiva para facilitar el parto .

Compuestos similares:

Singularidad de Vetrabutina: Vetrabutina es única en su acción específica sobre el cuerpo uterino y la musculatura cervical en cerdos, lo que la hace particularmente efectiva en aplicaciones veterinarias. Su capacidad de actuar directamente sobre las fibras musculares lisas sin actividad neurotrópica la diferencia de otros agentes espasmolíticos .

Comparación Con Compuestos Similares

Uniqueness of Vetrabutine: this compound is unique in its specific action on the uterine body and cervical musculature in pigs, making it particularly effective in veterinary applications. Its ability to act directly on smooth muscle fibers without neurotropic activity sets it apart from other spasmolytic agents .

Actividad Biológica

Vetrabutine, specifically vetrabutin chlorhydrate (VC), is a compound primarily used in veterinary medicine, particularly for its uterotonic properties in swine. This article explores the biological activity of this compound, focusing on its effects during parturition in sows, its pharmacological profile, and relevant research findings.

Pharmacological Profile

This compound is classified as an uterotonic agent , which means it stimulates uterine contractions. Its primary application is in facilitating parturition (the act of giving birth) in sows. The compound is known to enhance the viability of piglets by improving uterine dynamics during farrowing.

Key Characteristics:

  • Chemical Structure : this compound hydrochloride (CAS #5974-09-4) is a synthetic compound used for its muscle-tropic effects.
  • Mechanism of Action : It acts on uterine smooth muscle to increase contraction frequency and intensity, thereby assisting in the expulsion of piglets during labor.

Study Overview

A significant study conducted by González-Lozano et al. (2010) evaluated the effects of this compound on uterine activity and neonatal outcomes in sows. The study involved 130 Yorkshire-Landrace sows divided into two groups: one receiving a physiological solution (control group) and the other treated with this compound at a dosage of 1 mL per 60 kg body weight at the onset of fetal expulsion.

Results Summary:

  • Duration of Expulsion : The total duration of expulsion was longer in the VC-treated group, averaging approximately 35 minutes longer than the control group (P < 0.0001).
  • Neonatal Viability : The VC-treated group had a higher number of live births, with fewer occurrences of acute fetal suffering.
  • Uterine Contractions : Fewer contractions were recorded in the VC group compared to controls (P < 0.0001), indicating a more efficient birthing process.
  • Incidence of Complications :
    • Umbilical cord alterations were significantly lower in the VC group (5.01% vs. 24%).
    • Secondary apnea was observed less frequently in the VC group (2.08% vs. 7.46%).
    • Bradycardia rates were also reduced (1.94% vs. 7.61%).

Statistical Analysis

The following table summarizes key statistical findings from the study:

ParameterControl Group (%)This compound Group (%)P-value
Umbilical Cord Alterations245.01<0.0001
Secondary Apnea7.462.08<0.0001
Bradycardia7.611.94<0.0001
Live BirthsLowerHigher<0.002

Case Studies

In addition to controlled studies, anecdotal evidence from veterinary practices supports the efficacy of this compound in improving outcomes during farrowing. Veterinarians have reported enhanced neonatal vitality and reduced complications when using this compound as part of their birthing protocols.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Vetrabutine, and how can they be systematically investigated?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) to isolate target interactions. Use in vivo models (e.g., rodent efficacy studies) to validate physiological effects. Ensure variables like dosage, exposure time, and control groups are standardized to reduce confounding factors. Employ techniques such as Western blotting or RNA sequencing to map downstream pathways .

Q. What established methodologies are recommended for assessing this compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Use LC-MS/MS for precise quantification of plasma and tissue concentrations. Design longitudinal studies to measure absorption, distribution, metabolism, and excretion (ADME) parameters. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to human populations. Ensure compliance with guidelines from regulatory bodies (e.g., FDA or EMA) for reproducibility .

Q. How can researchers ensure the reliability of toxicity profiles for this compound in early-stage studies?

  • Methodological Answer : Implement dose-ranging studies with staggered cohorts to identify NOAEL (No Observed Adverse Effect Level). Use histopathological analysis and serum biomarkers (e.g., ALT/AST for hepatotoxicity). Cross-validate findings with in silico toxicity prediction tools (e.g., QSAR models) to prioritize high-risk endpoints .

Q. What criteria should guide the selection of control groups in this compound efficacy trials?

  • Methodological Answer : Use placebo controls and active comparators (e.g., standard-of-care drugs) to contextualize results. Randomize and blind groups to minimize bias. Ensure baseline characteristics (e.g., age, disease severity) are matched. Statistical power calculations should determine sample size to detect clinically relevant effect sizes .

Q. How can this compound’s stability be evaluated under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) over 6 months, with periodic HPLC analysis to monitor degradation. Compare against ICH guidelines for acceptable thresholds. Include excipient compatibility testing to identify formulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform mechanistic bridging studies (e.g., organ-on-a-chip models) to reconcile disparities. Analyze differences in bioavailability, protein binding, or metabolite activity. Use Bayesian meta-analysis to synthesize disparate datasets and identify moderating variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with high variability?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use nonlinear regression (e.g., Emax models) to estimate EC50 values. Bootstrap resampling can assess robustness of estimates. Predefine outlier exclusion criteria to avoid data manipulation .

Q. How should researchers design studies to investigate this compound’s synergistic effects with adjuvant therapies?

  • Methodological Answer : Use factorial design (e.g., 2x2 matrix) to test combinations. Apply isobolographic analysis to quantify synergy/additivity. Validate findings with transcriptomic or proteomic profiling to identify overlapping pathways. Ensure statistical interaction terms are included in regression models .

Q. What strategies mitigate bias in observational studies evaluating this compound’s long-term outcomes?

  • Methodological Answer : Employ propensity score matching to balance covariates. Use instrumental variables (e.g., genetic markers) to address unmeasured confounding. Sensitivity analyses (e.g., E-value calculations) quantify robustness to potential biases .

Q. How can translational gaps be addressed when extrapolating this compound’s preclinical results to clinical trials?

  • Methodological Answer : Develop quantitative systems pharmacology (QSP) models integrating species-specific pharmacokinetic/pharmacodynamic (PK/PD) data. Validate biomarkers bridging preclinical and clinical endpoints (e.g., target engagement assays). Use adaptive trial designs to iteratively refine dosing regimens .

Q. Tables for Key Methodological Considerations

Research Phase Critical Variables Recommended Tools Validation Criteria
Mechanistic StudiesTarget affinity, pathway modulationSPR, CRISPR screensIC50 reproducibility (±15% variance)
PK/PD ModelingClearance, volume of distributionNon-compartmental analysis, PBPK softwareAIC/BIC for model fit
Toxicity ScreeningNOAEL, organ-specific biomarkersHistopathology, metabolomicsCross-species concordance

Q. Handling Data Contradictions

  • Triangulation : Combine multiple methods (e.g., biochemical assays, imaging, omics) to confirm findings .
  • Sensitivity Analysis : Test how assumptions (e.g., outlier thresholds) impact conclusions .
  • Pre-registration : Document hypotheses and analysis plans to reduce HARKing (Hypothesizing After Results are Known) .

Propiedades

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFVRVOEBZDOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863262
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3735-45-3
Record name α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vetrabutine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VETRABUTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3E2J32F37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Vetrabutine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Vetrabutine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Vetrabutine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Vetrabutine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Vetrabutine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Vetrabutine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.